AMI-1 free acid

Description

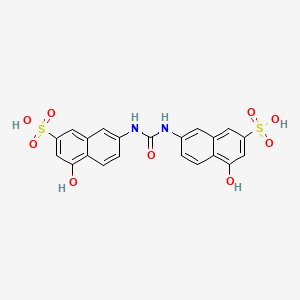

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-hydroxy-7-[(5-hydroxy-7-sulfonaphthalen-2-yl)carbamoylamino]naphthalene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O9S2/c24-19-9-15(33(27,28)29)7-11-5-13(1-3-17(11)19)22-21(26)23-14-2-4-18-12(6-14)8-16(10-20(18)25)34(30,31)32/h1-10,24-25H,(H2,22,23,26)(H,27,28,29)(H,30,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGISRHGYLRXSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2C=C1NC(=O)NC3=CC4=CC(=CC(=C4C=C3)O)S(=O)(=O)O)S(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059642 | |

| Record name | 7,7'-(Carbonyldiimino)bis[4-hydroxy-2-naphthalenesulfonic acid] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134-47-4 | |

| Record name | 7,7′-(Carbonyldiimino)bis[4-hydroxy-2-naphthalenesulfonic acid] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea J Acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | J Acid urea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45174 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | J Acid urea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1699 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenesulfonic acid, 7,7'-(carbonyldiimino)bis[4-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7,7'-(Carbonyldiimino)bis[4-hydroxy-2-naphthalenesulfonic acid] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-dihydroxy-7,7'-ureylenedi(naphthalene-2-sulphonic acid) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.676 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | J Urea Acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QJN9485J7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of J Acid Urea

Conventional Synthesis Routes

Conventional methods for synthesizing J Acid urea (B33335) primarily involve the direct reaction of J Acid with urea under controlled conditions or, historically, through the use of highly reactive and toxic reagents like phosgene (B1210022).

Reaction of J Acid with Urea at Elevated Temperatures and Pressures

A common and modern conventional route for preparing J Acid urea involves reacting 7-amino-4-hydroxynaphthalene-2-sulfonic acid (J Acid) with urea at elevated temperatures and pressures in an inert solvent. fishersci.dk This process aims to achieve a partial reaction, followed by purification steps. fishersci.dk

Optimization of reaction conditions is crucial for maximizing the yield and purity of J Acid urea. Typical reaction temperatures range from 100°C to 140°C, with preferred ranges between 110°C and 130°C, and particularly 115°C to 125°C. fishersci.dk The process is carried out under pressure, generally from atmospheric pressure up to 10 bar, with preferred pressures between 2 and 6 bar, and specifically 3 to 5 bar. fishersci.dk

The molar ratio of urea to J Acid is another critical parameter, typically ranging from 1:2 to 4:1, with an approximate 1:2 ratio being preferred. fishersci.dk These conditions facilitate the formation of J Acid urea while controlling side reactions.

Table 1: Optimized Reaction Conditions for J Acid Urea Synthesis

| Parameter | General Range | Preferred Range | Specific Range |

| Temperature | 100°C to 140°C | 110°C to 130°C | 115°C to 125°C |

| Pressure | Atmospheric pressure to 10 bar | 2 to 6 bar | 3 to 5 bar |

| Molar Ratio (Urea:J Acid) | 1:2 to 4:1 | Approximately 1:2 | Approximately 1:2 |

The use of an inert solvent is integral to the efficiency of this synthesis method. fishersci.dk Solvents are typically employed in amounts ranging from 30% to 80% by weight, based on the total weight of J Acid and urea, with 50% to 70% by weight being preferred. fishersci.dk Suitable inert solvents include water, C1-4 alkanols, mixtures of water and C1-4 alkanols, and dilute aqueous mineral acids. fishersci.dk The solvent facilitates the reaction by providing a medium for the reactants and aiding in heat transfer and dissolution. molview.org After the reaction, unconverted J Acid can be precipitated in an acidic medium and separated, and J Acid urea can be isolated from the neutralized solution by salting out. fishersci.dk

Historical Methods Utilizing Phosgene and its Avoidance in Modern Synthesis

Historically, J Acid urea was customarily prepared by reacting J Acid with phosgene. fishersci.dk Phosgene (COCl2) is a highly toxic, colorless gas that was first synthesized in 1812. fishersci.se It became significant in the chemical industry, particularly in dye manufacturing, throughout the 19th century. fishersci.se The traditional methodology for synthesizing urea derivatives often involved the reaction of amines with phosgene, typically proceeding through an isocyanate intermediate which then reacts with another amine to form the urea derivative. nih.gov

However, the use of phosgene presents significant safety and environmental concerns due to its extreme toxicity. fishersci.senih.govnih.govsigmaaldrich.com Modern synthetic chemistry prioritizes the development of cleaner and inherently safer compounds and processes to reduce or eliminate the use and production of hazardous materials. nih.govsigmaaldrich.com Consequently, there has been a shift away from phosgene-based methods towards safer alternatives. fishersci.dknih.govnih.gov Safer phosgene substitutes like bis(trichloromethyl)carbonate (triphosgene) and N,N'-carbonyldiimidazole (CDI) have been developed and are widely exploited as less toxic and easier-to-handle reagents. nih.govfishersci.ca Furthermore, large-scale production of urea derivatives has increasingly adopted catalytic processes utilizing simpler and cheaper raw materials such as carbon monoxide (CO) and carbon dioxide (CO2), which also helps in avoiding the generation of large amounts of saline by-products. nih.govsigmaaldrich.com

Advanced Synthetic Approaches and Green Chemistry Principles

The pursuit of more sustainable and environmentally friendly chemical processes has led to the development of advanced synthetic approaches for urea derivatives, aligning with green chemistry principles.

Catalytic Dehydrogenative Coupling for Urea Derivative Synthesis

Catalytic dehydrogenative coupling represents a significant advancement in the synthesis of urea derivatives, offering a more atom-economic and sustainable route by producing hydrogen gas (H2) as the sole byproduct. fishersci.noguidetopharmacology.orguni.lu This approach avoids the use of highly toxic reagents such as phosgene, (di)isocyanates, or carbon monoxide, which are common in conventional industrial methods. fishersci.nouni.lu

The synthesis of urea derivatives via catalytic dehydrogenative coupling typically involves the reaction of amines with methanol (B129727). fishersci.noguidetopharmacology.orguni.lu Various transition metal catalysts, including manganese, iron, ruthenium, palladium, cobalt, nickel, and gold, have been employed to facilitate these reactions. nih.govfishersci.nouni.lupollinatorhub.eu Mechanistic studies suggest a stepwise pathway: methanol is first dehydrogenated to formaldehyde, which then reacts with an amine to form a formamide (B127407). uni.lu The formamide subsequently undergoes further dehydrogenation to produce a transient isocyanate, which then reacts with another equivalent of amine to yield the urea derivative. uni.lu

While these advanced methods are highly promising for the synthesis of a broad range of urea derivatives, specific detailed research findings or explicit examples of their application directly to the synthesis of "J Acid urea" were not extensively detailed in the provided search results. However, the general principles of catalytic dehydrogenative coupling of amines and methanol for urea synthesis are well-established and represent a greener alternative for the production of such compounds. fishersci.noguidetopharmacology.orguni.lu

Use of Earth-Abundant Metal Catalysts (e.g., Manganese)

Recent developments in the synthesis of urea derivatives, including those structurally related to J Acid urea, have explored the use of earth-abundant metal catalysts. Manganese, being the second most abundant transition metal in the Earth's crust, has emerged as a promising catalyst in these reactions. made-in-china.comguidechem.com Specifically, pincer complexes of manganese have been successfully employed in catalytic dehydrogenative coupling processes for the synthesis of various urea derivatives and polyureas. made-in-china.comguidechem.comnih.gov This approach offers a more sustainable alternative to conventional methods that often rely on toxic reagents such as (di)isocyanates, phosgene, carbon monoxide, and azides. made-in-china.comguidechem.comnih.gov

Synthesis of Di J Acid Urea Based Dyes via Diazotization and Coupling Reactions

Di J Acid Urea based dyes, which are essentially disazo dyes derived from J Acid urea, are synthesized through a two-step process involving diazotization and subsequent coupling reactions. resource.orgchemnet.com J Acid urea serves as a crucial coupling component in these reactions. chembk.comchemnet.com

Investigation of Optimal Coupling Conditions (pH, Temperature)

The optimal conditions for the coupling reactions are critical for achieving desired dye properties. For the synthesis of disazo J Acid urea dyes by coupling an aryl diazonium salt to J Acid urea, reactions are typically carried out in an aqueous medium. chemnet.com Optimal pH ranges from approximately 3 to 9, and temperatures are maintained between 0°C and 65°C. chemnet.com The presence of an acid acceptor, such as triethanolamine, is often employed to maintain the pH during the coupling process. chemnet.com For achieving good fastness properties, such as those evaluated by the grey scale, temperatures around 85°C have been reported to yield the best results for synthesized Di J Acid urea based dyes. resource.org

Table 1: Optimal Coupling Conditions for Di J Acid Urea Based Dyes

| Parameter | Optimal Range/Value | Reference |

| pH | 3-9 | chemnet.com |

| Temperature | 0-65°C (synthesis); 85°C (fastness) | resource.orgchemnet.com |

| Medium | Aqueous | chemnet.com |

| Additives | Triethanolamine (acid acceptor) | chemnet.com |

Characterization of Synthesized Dyes

The synthesized Di J Acid urea based dyes are extensively characterized to evaluate their properties and confirm their structure. Common characterization techniques include:

Electronic Absorption Spectra: Spectrophotometers are used to determine the maximum wavelength of absorption (λmax) in the visible spectrum, typically ranging from 475-575 nm. resource.org

Color Strength: The Kubelka-Munk empirical equation is utilized to assess color strength, with optimum values observed around 480 nm. resource.org

Fastness Properties: A colorimeter is employed to investigate properties such as Light Fastness, Washing Fastness, and Crock Fastness, evaluated according to ISO Standards on a grey scale. resource.org

Spectroscopic Methods: Infrared (IR) spectroscopy and ¹H Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the structural identity of the dyes.

Purification and Isolation Techniques for J Acid Urea

The purification and isolation of J Acid urea from its reaction mixture are crucial steps to obtain a high-purity product.

Precipitation of Unconverted Reactants in Acidic Medium

Table 2: Key Purification Steps for J Acid Urea

| Step | Conditions | Purpose | Reference |

| Acidification and Precipitation | pH adjusted to ~2 with HCl | Precipitate unconverted J Acid | chembk.com |

| Filtration and Washing | Filter off precipitated J Acid, wash with water | Separate J Acid for reuse | chembk.com |

| Neutralization | pH adjusted to 5-8 (preferably ~6.5) with NaOH solution | Prepare solution for J Acid urea isolation | chembk.com |

| Salting Out | Saturated with NaCl (30-70% by weight based on total J Acid and urea) | Precipitate J Acid urea | chembk.com |

| Filtration, Drying, and Milling | Filter, dry at ~60°C, optionally mill | Isolate and prepare solid J Acid urea product | chembk.com |

Advanced Analytical Techniques for J Acid Urea Characterization

Spectroscopic Characterization Methods

Spectroscopic techniques are fundamental to confirming the identity and structural integrity of J Acid urea (B33335), as well as investigating its interactions and transformations.

Electronic absorption spectroscopy, specifically in the ultraviolet-visible (UV-Vis) region, is employed to analyze the electronic transitions within the J Acid urea molecule. J Acid urea exhibits characteristic absorption patterns in both the ultraviolet and visible regions of the electromagnetic spectrum. ontosight.ai While specific λmax values for J Acid urea itself in the visible region are not consistently reported in all literature, studies on diazo direct dyes based on Di J acid urea, a closely related derivative, show maximum absorption wavelengths (λmax) in the range of 475-575 nm. uni.lu This indicates that the chromophoric system present in J Acid urea, which serves as an intermediate for such dyes, contributes to absorption in the visible spectrum. For comparison, urea, a component of J Acid urea, typically exhibits a λmax around 200 nm in the UV region. nih.gov

Table 1: Electronic Absorption Characteristics

| Compound/Derivative | Absorption Region | λmax Range (nm) | Notes |

| J Acid urea | UV-Vis | Not specified | Exhibits characteristic absorption. ontosight.ai |

| Diazo Direct dyes based on Di J acid urea | Visible | 475-575 | Indicative of chromophore contribution. uni.lu |

| Urea | UV | ~200 | For the urea component. nih.gov |

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in J Acid urea and for analyzing hydrogen bonding interactions. This technique provides a vibrational fingerprint of the molecule. Key functional groups within J Acid urea include the urea linkage, hydroxyl groups, and sulfonic acid groups attached to the naphthalene (B1677914) rings.

Characteristic vibrational modes expected for J Acid urea, based on its constituent parts and general chemical principles, include:

N-H stretching vibrations: Typically observed in the high wavenumber region (e.g., 3100-3500 cm⁻¹), corresponding to the N-H bonds within the urea moiety and potentially the amino group of the naphthalene derivative. nih.gov For urea, N-H out-of-phase stretching can be seen around 3425 cm⁻¹, and in-phase stretching around 3300 cm⁻¹ with a shoulder at 3260 cm⁻¹. nih.gov

C=O stretching vibration: The carbonyl group of the urea linkage is a prominent feature, typically appearing around 1673-1680 cm⁻¹. nih.gov This band can be influenced by hydrogen bonding.

N-H bending vibrations: These modes are usually found in the 1589-1629 cm⁻¹ range (for NH₂ bending) and around 1458 cm⁻¹ (for C=O stretch and anti-symmetrical C-N stretch). nih.gov

C-N stretching vibrations: Peaks related to the C-N bonds within the urea linkage can be observed around 1467 cm⁻¹ and 1035-1050 cm⁻¹.

S=O stretching vibrations: The sulfonic acid groups (-SO₃H) will exhibit characteristic stretching vibrations, typically strong and broad, in the 1000-1200 cm⁻¹ range (asymmetric and symmetric stretching) and around 600-700 cm⁻¹ (S-O bending).

FTIR is particularly useful for analyzing hydrogen-bonding networks within J Acid urea, which can influence its solid-state structure and interactions in solution. ontosight.ai

Nuclear Magnetic Resonance (NMR) spectroscopy, including proton NMR (¹H NMR), is indispensable for confirming the structural conformation and identifying functional groups of J Acid urea. ontosight.ai NMR provides detailed information about the chemical environment of individual nuclei within the molecule through their chemical shifts and spin-spin coupling patterns.

For J Acid urea, a complex molecule containing naphthalene rings, hydroxyl groups, sulfonic acid groups, and a urea linkage, ¹H NMR spectroscopy would reveal distinct signals corresponding to:

Aromatic protons: Protons on the naphthalene rings would typically resonate in the downfield region (e.g., 6.5-8.5 ppm), with their exact chemical shifts and coupling patterns providing information about their substitution patterns.

Hydroxyl protons: Protons from the hydroxyl groups (-OH) on the naphthalene rings are typically broad and can exchange with solvent protons, appearing in a variable range, often downfield (e.g., 4-12 ppm), depending on hydrogen bonding and solvent.

Urea NH protons: The protons directly attached to the nitrogen atoms in the urea linkage (-NH-CO-NH-) would typically appear as broad signals due to exchange processes, often in the range of 5-8 ppm. For urea itself, a signal at approximately 5.600 ppm has been reported for NH protons.

NMR experiments are crucial for confirming the presence of the sulfonic acid and urea linkage functional groups in J Acid urea. ontosight.ai

Zero-Field (ZF) Nuclear Magnetic Resonance (NMR) or ultralow-field (ZULF) NMR is an advanced modality that offers unique insights into molecular structures by observing J-coupling information in the absence of a strong external magnetic field. Unlike conventional high-field NMR, which relies on chemical shifts for molecular identification, ZF J-spectroscopy directly reports on the nuclear spin-spin coupling topology of the molecules under investigation.

The basic principle involves accessing indirect spin-spin interactions (J-coupling) due to a vanishing Zeeman interaction. This technique provides high-resolution measurements of spin-spin couplings with remarkably narrow resonance line widths, primarily because of the high absolute field homogeneity and long spin coherence times in the zero-field environment. Furthermore, the increased skin depth at low frequencies allows for the measurement of samples and monitoring of chemical reactions inside conductive materials like metals, which is not feasible with high-field NMR.

"Spin-topology engineering" in the context of ZF J-spectroscopy refers to the ability to manipulate and understand the connectivity of nuclear spins within a molecule based on their J-coupling networks. The J-spectrum is highly sensitive to the molecular structure and connectivity, providing a unique "fingerprint" for chemical analysis. This allows for the differentiation of chemicals even if their spin systems have the same alphabetic designation, providing information about their unique electronic environments.

Chemical exchange processes significantly influence J-coupled NMR spectra, particularly in the zero-field regime. Chemical exchange refers to dynamic processes where nuclei move between different chemical environments. These processes can lead to substantial alterations in the J-spectra, ranging from broadening of spectral lines to their complete degradation and disappearance. nih.gov

The rate of chemical exchange relative to the chemical shift difference or J-coupling constant dictates the appearance of the NMR signals. At intermediate exchange rates, very broad spectral lines can occur. In the context of ZF NMR, studying the influence of chemical exchange on J-spectra allows for the investigation of dynamic chemical processes and proton exchange rates. For instance, studies on urea isotopologues have demonstrated how proton exchange processes, which are both acid- and base-catalyzed, affect zero-field NMR J-spectra, providing insights into spin dynamics. This sensitivity to exchange phenomena makes ZF J-spectroscopy a valuable tool for understanding molecular dynamics.

Zero-field NMR, including J-spectroscopy, is particularly advantageous for applications in aqueous solutions and the study of complex biomolecules. Many chemical and biological processes occur in aqueous environments, and J Acid urea itself is known for its excellent water solubility due to its sulfonic acid groups.

The technique's ability to operate without the need for large, expensive superconducting magnets makes it suitable for portable and affordable analytical setups. In aqueous solutions, ZF NMR can provide valuable information about molecular structure and dynamics, even for systems where conventional high-field NMR might be challenging due to magnetic susceptibility broadening or the presence of conductive materials.

ZF J-spectroscopy has been successfully applied to study small biomolecules, such as amino acids and metabolites. It can provide spectral resolution that is difficult to achieve at high magnetic fields, making it promising for analyzing complex biological systems. For compounds like J Acid urea, which might be involved in various industrial and potentially biological applications (e.g., as a dye intermediate), the ability of ZF NMR to characterize them in their native aqueous environments or in complex mixtures is a significant advantage. The technique allows for the study of complex molecules by analyzing the energy structure of small spin subgroups, even with more than two heteronuclei.

High-Performance Liquid Chromatography (HPLC)

Colorimetric and Spectro-Colorimetric Analysis

Colorimetric and spectro-colorimetric analyses are instrumental in studying J Acid urea, especially given its role as a dye intermediate. While J Acid urea itself is a precursor, its derivatives exhibit distinct color properties that are precisely measured using these techniques.

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy is widely used to analyze the electronic transitions within molecules, providing information on their chromophoric properties. For dyes based on Di J acid urea, a derivative of J Acid urea, electronic absorption spectra on a spectrophotometer have revealed characteristic maximum absorption wavelengths (λmax) in the visible region. Research indicates that these dyes exhibit λmax values typically ranging from 475 to 575 nm. The optimal color strength for these dyes was observed at a wavelength of 480 nm, determined using the Kubelka-Munk empirical equation. This demonstrates the utility of UV-Vis spectroscopy in evaluating the optical performance and color characteristics of compounds derived from J Acid urea.

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy IR and FT-IR spectroscopy are powerful tools for identifying functional groups and analyzing molecular vibrations, including hydrogen bonding. For compounds like J Acid urea, which contain amino, hydroxyl, and sulfonic acid groups, FT-IR provides crucial insights into their molecular structure and intermolecular interactions. While specific FT-IR data for J Acid urea itself are not extensively detailed in available non-excluded literature, studies on reactive dyes based on J Acid and H Acid (which share structural similarities with J Acid urea derivatives) show characteristic IR absorption bands. For instance, IR spectra of such dyes have reported bands at approximately 3429.4 cm⁻¹, 1562.6 cm⁻¹, and 1537.2 cm⁻¹, which correspond to various stretching and bending vibrations of the constituent functional groups. The presence of sulfonic acid groups, for example, is typically indicated by strong absorption bands in the IR spectrum.

Colorimetric Determination of Urea (General Context) In a broader context, colorimetric methods are also employed for the determination of urea, a key component of J Acid urea. These methods often involve reactions that produce a colored product, the intensity of which is proportional to the urea concentration. A common approach for urea determination involves its reaction with diacetyl monoxime and thiosemicarbazide (B42300) under strong acidic conditions (e.g., phosphoric acid-sulfuric acid medium). This reaction yields a red or pink-colored chromophore with a peak absorbance typically observed at 520 nm. While this specific reaction is used to quantify urea itself, it highlights the principle of colorimetric analysis applicable to compounds containing urea moieties.

Table 1: Spectroscopic Properties of J Acid Urea Derivatives

| Technique | Analyte/Derivative | Key Findings | Reference |

| UV-Vis | Dyes based on Di J acid urea | λmax: 475-575 nm; Optimal color strength: 480 nm | |

| FT-IR | Reactive dyes based on J Acid and H Acid | Characteristic absorption bands (e.g., 3429.4, 1562.6, 1537.2 cm⁻¹) |

Thermal Analysis and X-ray Diffraction (XRD)

Thermal analysis techniques and X-ray Diffraction (XRD) are indispensable for understanding the thermal stability, phase transitions, and crystalline structure of J Acid urea.

Thermal Analysis (Thermogravimetric Analysis - TGA and Differential Scanning Calorimetry - DSC) Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to study the thermal behavior of J Acid urea, including its melting point, decomposition temperatures, and any associated phase transitions. The melting point of J Acid urea is reported to be in the range of 130 to 132 °C. TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition pathways and thermal stability. DSC, on the other hand, measures the heat flow into or out of a sample, revealing endothermic or exothermic processes such as melting, crystallization, and degradation. Studies on other urea derivatives, such as urea L-malic acid and urea nitrate, demonstrate the capability of TG-DSC to characterize their thermal stability and identify thermal events like melting and decomposition. For J Acid urea, these techniques would provide detailed thermograms indicating its stability limits and the temperatures at which it undergoes significant thermal changes, which are critical for its processing and application.

Table 2: Thermal Properties of J Acid Urea

| Property | Value | Technique | Reference |

| Melting Point | 130-132 °C | DSC | |

| Thermal Stability | Characterized by TGA/DSC for decomposition pathways | TGA/DSC |

X-ray Diffraction (XRD) X-ray Diffraction (XRD) is a fundamental technique for determining the crystalline structure of compounds, including J Acid urea. It provides information on the arrangement of atoms in the crystal lattice, crystallinity, purity, and the presence of different polymorphic forms. Powder X-ray diffraction (PXRD) patterns, in particular, are unique fingerprints for crystalline substances. While specific detailed XRD patterns for J Acid urea are not widely published in non-excluded sources, the technique is routinely applied to characterize urea-containing compounds and their co-crystals. For instance, studies on urea L-malic acid crystals have utilized powder XRD to determine crystal structure and space group, with samples scanned over 2-theta values typically between 10° and 50°. Similarly, XRD has been used to characterize the crystalline regions of urea-formaldehyde resins, revealing peaks at specific 2-theta degrees such as 21.55°, 24.35°, 31.18°, and 40.43°, and providing insights into grain sizes and interplanar spacing (d-spacings). For J Acid urea, XRD analysis would yield a unique diffraction pattern that confirms its crystalline nature, allows for the identification of its specific crystal system (e.g., monoclinic, orthorhombic), and provides lattice parameters and d-spacings. This information is vital for quality control and understanding the solid-state properties of the compound.

Table 3: Typical XRD Parameters for Urea-Related Compounds

| Parameter | Typical Range/Values (for related compounds) | Technique | Reference |

| 2-theta (2θ) Scan | 10° – 50° | PXRD | |

| Characteristic Peaks | e.g., 21.55°, 24.35°, 31.18°, 40.43° (for urea-formaldehyde resin) | PXRD | |

| Information Obtained | Crystal structure, crystallinity, purity, polymorphism, lattice parameters, d-spacings | PXRD/SXRD |

Applications of J Acid Urea in Advanced Materials and Chemical Industries

Development of Novel Reactive Dyes

Assessment of Exhaustion, Fixation, and Migration Properties

In the context of textile dyeing, the performance of dyes, especially reactive dyes, is critically evaluated based on their exhaustion, fixation, and migration properties. J Acid urea (B33335) serves as a vital coupling component in the creation of such dyes, influencing these characteristics significantly scribd.comnih.gov.

Exhaustion refers to the proportion of dye absorbed by the fiber from the dye bath. High exhaustion rates indicate efficient dye uptake, leading to less dye remaining in the effluent and contributing to more sustainable dyeing processes fishersci.fi.

Fixation denotes the percentage of the exhausted dye that forms a stable chemical bond with the fiber, resisting removal during subsequent washing processes. High fixation is essential for achieving good wash fastness and color stability fishersci.fi.

Migration describes the ability of a dye to move from areas of higher concentration to lower concentration within the textile material, ensuring uniform and level dyeing. Good migration properties are crucial for preventing unlevel dyeing and achieving consistent color across the fabric nih.govfishersci.fi.

Research findings on reactive dyes synthesized using derivatives of J-acid and phenyl urea have demonstrated high exhaustion and fixation values, alongside good migration and leveling dyeing properties when applied to various fibers such as silk, wool, and cotton nih.gov. For instance, studies have shown that certain synthesized dyes, when applied at 2% shades, achieved notable fixation percentages across different fabric types.

Table 1: Representative Fixation Values for Synthesized Dyes (2% Shade Application)

| Fiber Type | Fixation Percentage (%) |

| Cotton | 80 |

| Wool | 83 |

| Silk | 81 |

Intermediate in Fine Chemical Synthesis

J Acid urea is a highly valuable intermediate in the production of fine chemicals, particularly within the expansive field of dye synthesis. Its chemical structure, featuring functional groups derived from both J Acid and urea, enables it to participate in various coupling reactions, making it indispensable for creating complex colorants scribd.com.

Its primary application is as a coupling component in the preparation of azo dyes scribd.comchemicalbook.comnih.gov. Azo dyes are a major class of synthetic dyes known for their wide range of colors and versatility. J Acid urea is specifically utilized in the production of commercially important dyes such as Direct Orange S and Direct Fast Scarlet 4BS chemicalbook.com. The synthesis typically involves reacting J-acid (7-amino-4-hydroxynaphthalene-2-sulfonic acid) with urea under controlled conditions, often at elevated temperatures and pressure, to yield J Acid urea scribd.com. This process avoids the use of phosgene (B1210022), offering a simpler and purer synthesis route scribd.com.

Beyond its role in conventional dye manufacturing, J Acid urea also finds relevance in the synthesis of bioactive compounds. For example, AMI-1, a cell-permeable inhibitor of protein arginine N-methyltransferase (PRMT) activity, is identified as the sodium salt of J Acid urea. This connection highlights its potential as a building block for pharmaceutical and biochemical research, where specific molecular structures are required to modulate biological pathways. The ability of J Acid urea to serve as a precursor for such diverse applications underscores its significance as a versatile intermediate in the fine chemical industry.

Derivatives and Analogs of J Acid Urea: Synthesis and Functional Exploration

Synthesis of Novel Urea-Containing Derivatives

The creation of new urea-containing compounds often relies on established organic reactions that facilitate the formation of the characteristic urea (B33335) bond. These methods typically involve the reaction of an isocyanate intermediate with an amine.

A primary and highly versatile method for synthesizing urea derivatives involves the reaction of isocyanate intermediates with amines nih.govasianpubs.orgrsc.orgmdpi.comacs.org. Isocyanates, characterized by their highly reactive –N=C=O group, serve as key building blocks eaht.org. The general reaction involves the nucleophilic addition of an amine to the carbon atom of the isocyanate group, leading to the formation of a urea linkage. This approach is particularly effective for preparing unsymmetrical urea derivatives by reacting a pre-formed isocyanate with a distinct amine nih.govmdpi.com. For instance, a primary amine can react with an isocyanate to yield an N,N'-disubstituted urea, while a secondary amine can lead to an N,N,N'-trisubstituted urea nih.govacs.org. The isocyanate intermediates can be generated through various routes, often from corresponding amines or carboxylic acid derivatives nih.govmdpi.com.

The Curtius rearrangement is a powerful and widely employed reaction for the synthesis of urea derivatives, proceeding through an isocyanate intermediate jove.comnih.govnih.gov. This rearrangement involves the thermal decomposition of an acyl azide (B81097), which is typically derived from a carboxylic acid jove.comnih.govnih.gov. Upon heating, the acyl azide undergoes a concerted rearrangement, expelling a molecule of nitrogen gas (N₂) and forming a highly reactive isocyanate jove.comnih.gov. The resulting isocyanate is a versatile intermediate that can be subsequently trapped by various nucleophiles to yield different functional groups nih.govnih.gov. When reacted with amines, the isocyanate readily forms urea derivatives jove.comnih.govnih.govresearchgate.netacs.org. This method is particularly valuable for its functional group tolerance and the retention of stereochemistry during the rearrangement, making it suitable for synthesizing complex urea-containing molecules nih.gov.

The general scheme of the Curtius rearrangement for urea synthesis can be summarized as follows:

Carboxylic Acid to Acyl Azide: A carboxylic acid is converted into its corresponding acyl azide.

Curtius Rearrangement: The acyl azide undergoes thermal decomposition to yield an isocyanate and nitrogen gas.

Isocyanate Trapping: The generated isocyanate reacts with an amine (or other nucleophiles like water or alcohols) to form the desired urea derivative (or carbamates/amines) jove.comnih.govnih.gov.

This "one-pot" approach has been successfully developed for the synthesis of various urea derivatives, offering good yields and practical advantages nih.govacs.org.

Exploration of Structure-Activity Relationships in Derivatives

The exploration of structure-activity relationships (SAR) in urea derivatives is crucial for understanding how structural modifications influence their biological and chemical properties. The urea functionality itself is a key pharmacophore, capable of forming multiple hydrogen bonds, which are critical for interactions with biological targets mdpi.com.

Studies on various urea derivatives have revealed significant insights into their SAR. For instance, in the context of anti-tuberculosis agents, SAR studies have demonstrated that the urea moiety is fundamental for activity, and its replacement with other groups often leads to a decrease in efficacy researchgate.netnih.gov. Bulky alkyl and aryl substituents on the urea core have been found to favor maximal anti-tuberculosis activity researchgate.net. Similarly, in HIV-1 protease inhibitors, quantitative structure-activity relationship (QSAR) models have shown that both steric and electrostatic effects contribute significantly to inhibitory activities, with hydrogen bonding capabilities of the urea group playing a vital role acs.org.

Bioactive J Acid Urea Derivatives

J Acid urea itself is recognized as the parent molecule of AMI-1, which is its sodium salt guidetopharmacology.orgguidetomalariapharmacology.org. AMI-1 is listed in pharmacological databases, suggesting its relevance in biological contexts guidetopharmacology.orgguidetomalariapharmacology.org. While specific detailed biological activities of J Acid urea or AMI-1 are not extensively detailed in the provided search results, the broader class of urea-containing compounds exhibits a wide spectrum of biological activities.

Urea derivatives are widely utilized in medicinal chemistry and drug design due to their ability to establish key drug-target interactions and fine-tune drug-like properties acs.org. They are found in numerous clinically approved therapies and are increasingly explored for novel therapeutic applications acs.orgnih.gov.

Examples of bioactive urea derivatives include:

Anticancer Agents: Novel urea-containing derivatives of natural products, such as carnosic acid, have been synthesized and evaluated for antiproliferative activity against various cancer cell lines mdpi.com. Some urea-based compounds, like sorafenib (B1663141) and lenvatinib, are already used in clinical practice for cancer treatment mdpi.com.

Anti-tuberculosis Agents: Adamantyl urea derivatives have been designed and studied for their potent activity against Mycobacterium tuberculosis, with the urea moiety being crucial for their efficacy researchgate.netnih.govamanote.com.

HIV-1 Protease Inhibitors: Cyclic urea derivatives have been extensively studied as inhibitors of the human immunodeficiency virus type 1 (HIV-1) protease, a critical target for antiviral therapy acs.org.

Epoxide Hydrolase Inhibitors (sEHIs): Urea-containing derivatives are a promising source of potent inhibitors for the soluble epoxide hydrolase (sEH) enzyme, which is involved in the metabolism of bioactive lipids and is a therapeutic target for various diseases, including hypertension and inflammatory conditions nih.gov.

The presence of the urea functionality in J Acid urea suggests that its derivatives could be explored for a range of biological activities, potentially leveraging the established roles of urea groups in molecular recognition and biological modulation.

Q & A

Q. What are the standard methods for synthesizing J Acid urea, and how can researchers ensure experimental reproducibility?

To synthesize J Acid urea, begin with a literature review to identify established protocols, such as coupling J Acid (6-amino-4-hydroxy-2-naphthalenesulfonic acid) with urea under controlled acidic or alkaline conditions. Key steps include:

- Reagent purity validation : Use HPLC or NMR to confirm starting material integrity .

- Condition optimization : Maintain precise pH, temperature, and reaction time to avoid side reactions like sulfonation or over-alkylation .

- Reproducibility checks : Document batch-specific variables (e.g., solvent grade, stirring rate) and include control experiments to validate consistency .

Q. Which analytical techniques are most effective for characterizing J Acid urea’s purity and structural conformation?

A multi-technique approach is critical:

- Chromatography : Use reverse-phase HPLC with UV detection to quantify purity and identify by-products .

- Spectroscopy : Employ H/C NMR to confirm functional groups (e.g., sulfonic acid, urea linkage) and FT-IR for hydrogen-bonding analysis .

- Crystallography : Single-crystal XRD resolves molecular geometry, particularly for polymorphic forms .

- Elemental analysis : Validate C, H, N, and S content to confirm stoichiometry .

Q. How should researchers design initial experiments to study J Acid urea’s chemical reactivity under varying conditions?

Adopt a factorial design to isolate variables:

- Parameter screening : Test pH (1–12), temperature (25–80°C), and solvent polarity (water, DMSO, ethanol) to map reactivity trends .

- Kinetic studies : Use UV-Vis spectroscopy to monitor reaction progress and derive rate constants .

- Control groups : Include blanks (no catalyst) and replicates to distinguish intrinsic reactivity from experimental noise .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for J Acid urea derivatives?

Address discrepancies through:

- Comparative analysis : Replicate conflicting studies using identical instrumentation (e.g., 500 MHz NMR) and calibration standards .

- Solvent effects : Test if solvent polarity (e.g., D₂O vs. DMSO-d6) shifts resonance peaks or alters hydrogen-bonding networks .

- Computational validation : Perform DFT calculations to predict NMR chemical shifts and compare with experimental data .

Q. What advanced computational methods are used to elucidate J Acid urea’s reaction mechanisms and electronic properties?

Leverage quantum mechanics and molecular dynamics:

- Density Functional Theory (DFT) : Calculate transition-state energies for urea bond formation or hydrolysis pathways .

- Molecular docking : Simulate interactions between J Acid urea and biological targets (e.g., enzymes) to predict binding affinities .

- Solvent modeling : Use COSMO-RS to assess solvent effects on reaction thermodynamics .

Q. What strategies optimize J Acid urea’s synthesis yield while minimizing by-product formation?

Implement Design of Experiments (DOE) methodologies:

- Response Surface Methodology (RSM) : Model interactions between variables (e.g., molar ratios, catalyst loading) to identify optimal conditions .

- By-product profiling : Use LC-MS to trace side products (e.g., dimerized species) and adjust reaction stoichiometry accordingly .

- Green chemistry principles : Substitute hazardous solvents (e.g., H₂SO₄) with ionic liquids or water-based systems to improve sustainability .

Methodological Considerations for Data Integrity

- Replication protocols : Archive raw data (e.g., chromatograms, spectral scans) in FAIR-compliant repositories for independent verification .

- Statistical rigor : Apply ANOVA or t-tests to confirm significance of observed trends, especially in yield optimization studies .

- Ethical reporting : Disclose limitations (e.g., instrument detection limits) to prevent overinterpretation of results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.